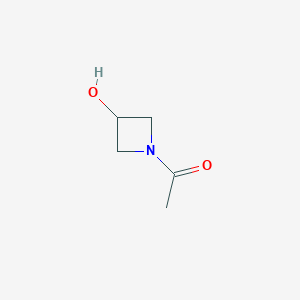

1-Acetyl-3-hydroxyazetidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJAIVZAJZXEAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453699 | |

| Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118972-96-6 | |

| Record name | 1-(3-Hydroxy-1-azetidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118972-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-hydroxyazetidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-3-hydroxyazetidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Acetyl-3-hydroxyazetidine, a key heterocyclic building block in medicinal chemistry and drug development. This document summarizes its physical and chemical characteristics, spectroscopic profile, and provides a detailed experimental protocol for its synthesis.

Chemical Properties and Structure

This compound, with the CAS number 118972-96-6, is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of both a hydroxyl and an acetyl group makes it a versatile intermediate for the synthesis of more complex molecules.

Structure:

The chemical structure of this compound is characterized by an azetidine ring substituted with a hydroxyl group at the 3-position and an acetyl group on the nitrogen atom.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | [1] |

| Molecular Weight | 115.13 g/mol | [1] |

| CAS Number | 118972-96-6 | [2] |

| Appearance | Yellow oil or off-white to light yellow solid | [1][2] |

| Boiling Point | 275.9±33.0 °C (Predicted) | [3] |

| Density | 1.275±0.06 g/cm³ (Predicted) | [3] |

| pKa | 13.31±0.20 (Predicted) | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound was obtained in DMSO-d₆ at 400 MHz. The chemical shifts (δ) are reported in ppm.[2]

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Number of Protons | Assignment |

| 3.60 | t | 4.8 | 2H | CH₂ adjacent to N and CH-OH |

| 2.83 | t | 4.8 | 2H | CH₂ adjacent to N |

| 2.21 | s | - | 3H | CH₃ of acetyl group |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3600-3200 (broad) | Stretching vibration |

| C-H (alkane) | 3000-2850 | Stretching vibration |

| C=O (amide) | 1680-1630 | Stretching vibration |

| C-N (amine) | 1250-1020 | Stretching vibration |

| C-O (alcohol) | 1260-1000 | Stretching vibration |

Mass Spectrometry

Experimental mass spectrometry data for this compound is not available in the public domain. The expected molecular ion peak [M]⁺ would be at m/z = 115.13.

Experimental Protocols

Synthesis of this compound[2]

This protocol describes the synthesis of this compound from azetidin-3-ol.

Materials:

-

Azetidin-3-ol

-

Triethylamine

-

Acetyl chloride

-

Tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve azetidin-3-ol (3.0 g, 27.40 mmol) and triethylamine (8.33 g, 82.48 mmol) in tetrahydrofuran (150 mL).

-

Cool the solution to -78°C and stir for 10 minutes.

-

Slowly add acetyl chloride (2.15 g, 27.39 mmol) dropwise to the reaction mixture, maintaining the temperature at -78°C.

-

After the addition is complete, warm the reaction mixture to 20-30°C and continue stirring for 3 hours.

-

Remove the insoluble solids by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of methanol and ethyl acetate (1:10 v/v) as the eluent.

-

The final product is obtained as a yellow oil (500 mg, 14% yield).

Workflow Diagram:

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Detailed safety information for this compound is not fully established. However, based on its structure and the safety data for related compounds like 3-hydroxyazetidine hydrochloride, standard laboratory safety precautions should be followed.[4] This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area.

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. The azetidine ring is a privileged scaffold in medicinal chemistry, and the hydroxyl group provides a handle for further functionalization. Its structural motifs are found in a range of biologically active molecules.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted by trained professionals in a controlled environment.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Acetyl-3-hydroxyazetidine, a valuable building block in medicinal chemistry and drug development. This document details a common synthetic route and outlines the analytical techniques used to confirm the structure, purity, and identity of the compound.

Synthesis of this compound

A prevalent and efficient method for the synthesis of this compound involves the N-acetylation of 3-hydroxyazetidine. The following protocol is based on established chemical literature.

Experimental Protocol: N-Acetylation of 3-Hydroxyazetidine

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Triethylamine (TEA)

-

Acetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Preparation of 3-Hydroxyazetidine Free Base: To a stirred suspension of 3-hydroxyazetidine hydrochloride in anhydrous dichloromethane at 0 °C, add triethylamine (2.2 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of triethylamine hydrochloride will be observed as a white precipitate.

-

Filtration: Filter the mixture to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous dichloromethane.

-

Acetylation Reaction: Cool the filtrate (containing the 3-hydroxyazetidine free base) to 0 °C in an ice bath. Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in methanol to yield this compound as a pure compound.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following sections detail the expected results from various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.45 | m | 1H | -CH(OH)- |

| ~4.20 | t | 2H | -N-CH₂- (cis) |

| ~3.80 | t | 2H | -N-CH₂- (trans) |

| ~2.05 | s | 3H | -C(O)CH₃ |

| ~1.80 | br s | 1H | -OH |

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | -C=O |

| ~60.0 | -CH(OH)- |

| ~55.0 | -N-CH₂- |

| ~22.0 | -C(O)CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (hydroxyl) |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~1630 | Strong | C=O stretch (amide) |

| ~1420 | Medium | C-H bend |

| ~1080 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 116.06 | [M+H]⁺ (Calculated for C₅H₁₀NO₂⁺: 116.07) |

| 98.05 | [M+H - H₂O]⁺ (Loss of water) |

| 73.06 | [M+H - C₂H₃O]⁺ (Loss of acetyl group) |

| 56.05 | [M+H - C₂H₃O - H₂O]⁺ (Loss of acetyl and water) |

Characterization Workflow

Caption: Analytical workflow for compound characterization.

Conclusion

This guide provides a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization using modern analytical techniques. The provided data and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the reliable preparation and verification of this important chemical intermediate.

Spectroscopic Profile of 1-Acetyl-3-hydroxyazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Acetyl-3-hydroxyazetidine (CAS No: 118972-96-6), a key heterocyclic building block in medicinal chemistry. This document details experimental and predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and utilization in research and development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Data Source |

| 3.60 | Triplet (t) | 4.8 | 2H | CH2 adjacent to N | Experimental[1] |

| 2.83 | Triplet (t) | 4.8 | 2H | CH2 adjacent to CH-OH | Experimental[1] |

| 2.21 | Singlet (s) | - | 3H | Acetyl CH3 | Experimental[1] |

Table 2: Predicted 13C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Data Source |

| ~169 | C=O | Acetyl Carbonyl | Predicted |

| ~60 | CH-OH | Azetidine Ring | Predicted |

| ~55 | CH2-N | Azetidine Ring | Predicted |

| ~22 | CH3 | Acetyl Methyl | Predicted |

Infrared (IR) Spectroscopy

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 2970-2850 | C-H (alkane) | Stretching |

| 1650-1630 | C=O (amide) | Stretching |

| 1465-1450 | C-H | Bending |

| 1250-1020 | C-N | Stretching |

| 1150-1050 | C-O | Stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol |

| Predicted [M+H]+ | 116.0657 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

Azetidin-3-ol (1 equivalent) and triethylamine (3 equivalents) are dissolved in tetrahydrofuran (THF).[1] The solution is cooled to -78°C, and acetyl chloride (1 equivalent) is added dropwise.[1] The reaction mixture is then allowed to warm to room temperature and stirred for several hours.[1] Upon completion, the reaction is worked up by filtration to remove triethylamine hydrochloride, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectra are recorded on a 400 MHz spectrometer.[1] Samples are prepared by dissolving the compound in a suitable deuterated solvent, such as DMSO-d6. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm-1.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule [M+H]+.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis workflow for this compound.

References

1-Acetyl-3-hydroxyazetidine CAS number 118972-96-6

CAS Number: 118972-96-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Acetyl-3-hydroxyazetidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited publicly available data on the specific biological activity of this compound, this document will focus on its chemical properties, synthesis, and its potential utility as a building block in drug discovery.

Chemical and Physical Properties

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The presence of the acetyl group on the nitrogen atom and a hydroxyl group at the 3-position makes it a versatile intermediate for further chemical modifications. The azetidine ring itself is a "privileged scaffold" in medicinal chemistry, as its conformational rigidity can be advantageous in the design of specific ligands for biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂ | - |

| Molecular Weight | 115.13 g/mol | - |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 275.9 ± 33.0 °C (Predicted) | [1] |

| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 13.31 ± 0.20 (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through the acetylation of 3-hydroxyazetidine. A common laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of 1-(3-hydroxyazetidin-1-yl)ethan-1-one

Materials:

-

Azetidin-3-ol

-

Triethylamine

-

Tetrahydrofuran (THF)

-

Acetyl chloride

-

Methanol

-

Ethyl acetate

-

Silica gel

Procedure:

-

Dissolve Azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran (THF).

-

Cool the reaction mixture to -78°C with stirring for 10 minutes.

-

Slowly add acetyl chloride (1.0 eq) dropwise to the solution, maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to warm to 20-30°C and continue stirring for 3 hours.

-

Remove the insoluble solids by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a methanol/ethyl acetate (1:10 v/v) eluent to yield 1-(3-hydroxyazetidin-1-yl)ethan-1-one as a yellow oil.[2]

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H).[2]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Azetidine derivatives have been investigated for a range of therapeutic applications, including their use as antimicrobials and as inhibitors of various enzymes.

The acetyl and hydroxyl functional groups of this compound provide convenient handles for the synthesis of more complex molecules. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation, while the acetyl group can potentially be modified or removed. This makes this compound a potentially useful starting material for the generation of libraries of novel azetidine-based compounds for screening in drug discovery programs.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Conclusion

This compound is a readily synthesizable substituted azetidine. While direct data on its biological activity is scarce, its structural features make it an attractive building block for medicinal chemistry and drug discovery efforts. Further research is warranted to explore the biological properties of this compound and its derivatives to unlock their full therapeutic potential. Researchers and drug development professionals can utilize the synthetic protocol and physicochemical data presented in this guide as a foundation for their work with this compound.

References

Methodologies for Determining the Solubility and Stability of 1-Acetyl-3-hydroxyazetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential experimental methodologies for characterizing the aqueous solubility and chemical stability of 1-Acetyl-3-hydroxyazetidine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established protocols and best practices that are widely applied in the pharmaceutical industry for the characterization of novel chemical entities.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Both kinetic and thermodynamic solubility are key parameters evaluated during early-stage drug discovery and development.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound in solution upon rapid precipitation from a high-concentration stock solution, typically in dimethyl sulfoxide (DMSO). This high-throughput screening method is valuable for the initial assessment of a large number of compounds.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% DMSO.

-

Assay Plate Preparation: The DMSO stock solution is serially diluted in a 96-well plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the diluted compound solutions to initiate precipitation.

-

Incubation: The plate is incubated at room temperature for a defined period, typically 1 to 2 hours, with gentle shaking.

-

Quantification: The concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy, nephelometry, or liquid chromatography-mass spectrometry (LC-MS).

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium is reached between the dissolved and solid states of the compound.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing various aqueous buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4) and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C and 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Processing: After incubation, the suspensions are filtered through a 0.22 µm filter to remove undissolved solids.

-

Quantification: The concentration of this compound in the filtrate is quantified using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Data Presentation: Solubility

The following tables illustrate how solubility data for this compound could be presented.

Table 1: Kinetic Solubility of this compound

| Parameter | Value (µg/mL) |

| Kinetic Solubility in PBS (pH 7.4) | Data Not Available |

Table 2: Thermodynamic Solubility of this compound at 25°C

| Medium | pH | Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | Data Not Available |

| Acetate Buffer | 4.5 | Data Not Available |

| Phosphate Buffer | 6.8 | Data Not Available |

| Phosphate-Buffered Saline (PBS) | 7.4 | Data Not Available |

| Simulated Gastric Fluid (SGF) | 1.6 | Data Not Available |

| Simulated Intestinal Fluid (SIF) | 6.5 | Data Not Available |

Stability Assessment

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. These studies are typically conducted according to the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which aids in the development of stability-indicating analytical methods and understanding the intrinsic stability of the molecule.

Experimental Protocol: Forced Degradation Studies

-

Sample Preparation: Solutions of this compound are prepared in various stress conditions.

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis: Stressed samples are analyzed at appropriate time points using a validated stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the retest period or shelf life of a drug substance.

Experimental Protocol: Long-Term Stability Study

-

Batch Selection: At least three primary batches of this compound are used for the study.

-

Storage Conditions: Samples are stored in containers that simulate the proposed packaging under the following ICH-recommended conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Samples are pulled and tested at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

-

Analytical Tests: A battery of tests is performed at each time point, including appearance, assay, purity (degradation products), and any other critical quality attributes.

Data Presentation: Stability

The following table provides a template for presenting stability data.

Table 3: Stability Data for this compound under Accelerated Conditions (40°C/75% RH)

| Test Parameter | Specification | Initial | 1 Month | 3 Months | 6 Months |

| Appearance | White to off-white solid | Complies | Data | Data | Data |

| Assay (%) | 98.0 - 102.0 | Data | Data | Data | Data |

| Total Impurities (%) | NMT 1.0 | Data | Data | Data | Data |

| Specific Impurity 1 (%) | NMT 0.2 | Data | Data | Data | Data |

Visualizations

Experimental Workflow for Solubility and Stability Testing

Caption: Workflow for solubility and stability assessment.

Hypothetical Signaling Pathway Inhibition

Azetidine-containing compounds have been investigated for a variety of biological activities, including as inhibitors of enzymes involved in cell signaling. The following diagram illustrates a hypothetical mechanism where this compound could inhibit a kinase signaling pathway, a common target in drug discovery.

Caption: Hypothetical inhibition of a kinase cascade.

A Technical Guide to 1-Acetyl-3-hydroxyazetidine: A Versatile Intermediate in Modern Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of 1-acetyl-3-hydroxyazetidine, a key heterocyclic building block. It details its synthesis, chemical properties, and critical role as a synthetic intermediate in the development of complex chemical entities, particularly within the pharmaceutical industry.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery. Its inherent conformational rigidity and three-dimensional character allow for precise orientation of substituents, which can significantly enhance binding affinity to biological targets. Furthermore, the incorporation of an azetidine moiety can improve critical ADME (absorption, distribution, metabolism, and excretion) properties such as metabolic stability and aqueous solubility.

This compound serves as a stable, readily accessible, and versatile precursor to a wide range of functionalized azetidines. The acetyl group provides a stable protecting group for the nitrogen atom, while the hydroxyl group at the 3-position offers a reactive handle for further synthetic transformations. This dual functionality makes it an invaluable intermediate for constructing complex molecules and chemical libraries for drug screening. It is used in the synthesis of complex chemical compounds, especially in the pharmaceutical industry, serving as a precursor for nitrogen-containing cyclic structures found in bioactive agents like antimicrobials or drugs acting on the central nervous system[1].

Synthesis of this compound

The most common and direct synthesis involves the N-acetylation of azetidin-3-ol or its hydrochloride salt. This reaction is typically performed using an acetylating agent in the presence of a base to neutralize the resulting acid.

General Synthetic Workflow

The synthesis begins with the reaction of azetidin-3-ol with acetyl chloride in a suitable solvent. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct. The workflow involves reaction setup, workup including filtration and concentration, and finally, purification.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures[2].

Materials:

-

Azetidin-3-ol (1.0 eq)

-

Acetyl chloride (1.0 eq)

-

Triethylamine (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve azetidin-3-ol and triethylamine in anhydrous tetrahydrofuran in a reaction vessel equipped with a stirrer and under an inert atmosphere.

-

Cool the mixture to -78°C using a dry ice/acetone bath.

-

Slowly add acetyl chloride dropwise to the stirred solution, ensuring the temperature is maintained at -78°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and continue stirring for 3 hours.

-

Upon reaction completion, remove the insoluble solids (triethylamine hydrochloride) by filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (eluent: methanol/ethyl acetate, 1:10 v/v) to yield this compound as a yellow oil[2].

Reaction Data

| Parameter | Value | Reference |

| Starting Material | Azetidin-3-ol (3.0 g, 27.40 mmol) | [2] |

| Reagents | Acetyl chloride (2.15 g, 27.39 mmol), Triethylamine (8.33 g, 82.48 mmol) | [2] |

| Solvent | Tetrahydrofuran (150 mL) | [2] |

| Temperature | -78°C to 20-30°C | [2] |

| Reaction Time | 3 hours | [2] |

| Yield | 14% (500 mg) | [2] |

| Purity | Typically >95% after chromatography | [3][4] |

Physicochemical and Spectroscopic Properties

A summary of the key properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO₂ | [3][4] |

| Molecular Weight | 115.13 g/mol | [1][3][4] |

| CAS Number | 118972-96-6 | [2][3][4] |

| Appearance | Off-white to light yellow solid or yellow oil | [2][4] |

| Boiling Point | 275.9 ± 33.0 °C (Predicted) | [4] |

| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Room temperature, sealed in dry conditions | [1][4] |

¹H NMR Spectroscopic Data:

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Chemical Shifts (δ): 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H)[2].

Role as a Synthetic Intermediate

This compound is a strategic intermediate due to its protected nitrogen and reactive hydroxyl group. This structure allows for selective modification at the C3 position before subsequent deprotection or modification of the nitrogen.

Key Synthetic Transformations

The molecule can undergo several key transformations:

-

Oxidation: The secondary alcohol at C3 can be oxidized to a ketone, forming 1-acetylazetidin-3-one . This ketone is a valuable building block for introducing substituents via nucleophilic addition or reductive amination.

-

Mesylation/Tosylation: The hydroxyl group can be converted into a good leaving group (e.g., mesylate, tosylate), facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups (amines, azides, thiols, etc.).

-

Deacetylation: The acetyl group can be removed under acidic or basic conditions to yield 3-hydroxyazetidine , a crucial intermediate for pharmaceuticals where the azetidine nitrogen is part of the final structure[5].

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery

The azetidine core is present in numerous approved drugs and clinical candidates. Intermediates like this compound are vital for accessing the functionalized azetidine scaffolds needed for these complex molecules. For instance, the parent compound, 3-hydroxyazetidine hydrochloride, is a key intermediate for the carbapenem antibiotic Tebipenem Pivoxil[6]. The synthesis of such drugs often involves precursors derived from protected azetidines.

Impact on Pharmacological Properties

The incorporation of the azetidine motif, facilitated by intermediates like the one discussed, can confer several benefits to a drug candidate.

Caption: Contribution of the azetidine scaffold to drug properties.

Conclusion

This compound is a cornerstone intermediate in contemporary organic and medicinal chemistry. Its straightforward synthesis and orthogonal protecting/functional groups provide a reliable and flexible platform for generating diverse and complex azetidine-containing molecules. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity, and applications is essential for leveraging the full potential of the azetidine scaffold in creating next-generation therapeutics.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 118972-96-6 [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. This compound CAS#: 118972-96-6 [amp.chemicalbook.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

Unlocking the Therapeutic Potential of 1-Acetyl-3-hydroxyazetidine Derivatives: A Technical Guide for Drug Discovery

For Immediate Release

A deep dive into the latent biological activities of 1-acetyl-3-hydroxyazetidine derivatives reveals a promising, yet underexplored, frontier in medicinal chemistry. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals, offering a structured overview of the potential therapeutic applications, hypothetical screening data, and conceptual experimental frameworks for this novel class of compounds.

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The this compound scaffold, a unique four-membered heterocyclic structure, presents a compelling starting point for the design of new bioactive molecules. The inherent ring strain and the presence of key functional groups for derivatization—the acetyl group at the 1-position and the hydroxyl group at the 3-position—offer a versatile platform for creating diverse chemical libraries with the potential to interact with a wide array of biological targets.

While specific, published research on the biological activities of this compound derivatives is currently limited, the known pharmacological profiles of other azetidine-containing compounds suggest several promising avenues for investigation. These include potential applications as antimicrobial agents, enzyme inhibitors, and modulators of the central nervous system.

Hypothetical Biological Activities & Data

To illustrate the potential of this compound class, this guide presents hypothetical screening data across two key areas of interest: antimicrobial activity and enzyme inhibition. It is crucial to note that the following data is illustrative and intended to serve as a template for how experimental results for novel this compound derivatives could be presented.

Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives

| Compound ID | Substitution at 3-hydroxy position | MIC vs. Staphylococcus aureus (µg/mL) | MIC vs. Escherichia coli (µg/mL) |

| AHD-01 | -O-(4-chlorophenyl) | 32 | 64 |

| AHD-02 | -O-(2,4-dichlorophenyl) | 16 | 32 |

| AHD-03 | -O-(4-fluorophenyl) | 64 | 128 |

| AHD-04 | -O-(4-nitrophenyl) | 8 | 16 |

| Vancomycin | N/A | 1 | >128 |

| Ciprofloxacin | N/A | 0.5 | 0.015 |

Table 2: Hypothetical Enzyme Inhibitory Activity of this compound Derivatives against Kinase X

| Compound ID | Substitution at 3-hydroxy position | IC₅₀ (nM) |

| AHD-05 | -NH-(4-methoxyphenyl) | 85 |

| AHD-06 | -NH-(3,4-dimethoxyphenyl) | 42 |

| AHD-07 | -NH-(4-(trifluoromethyl)phenyl) | 110 |

| AHD-08 | -NH-(naphthalen-2-yl) | 68 |

| Staurosporine | N/A | 5 |

Conceptual Experimental Protocols

The successful evaluation of novel compounds hinges on robust and well-defined experimental protocols. The following are conceptual methodologies for assessing the antimicrobial and enzyme inhibitory activities of newly synthesized this compound derivatives.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of the synthesized derivatives can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Test Compounds: A stock solution of each derivative is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., S. aureus, E. coli) is prepared to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: In Vitro Kinase Inhibition Assay

A common method to assess enzyme inhibition is a fluorescence-based assay.

-

Assay Components: The assay mixture in each well of a 96-well plate includes the target kinase, a fluorescently labeled substrate peptide, and ATP in an appropriate assay buffer.

-

Compound Addition: Test compounds are added to the wells at varying concentrations.

-

Reaction and Detection: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature. The reaction is then stopped, and the phosphorylation of the substrate is quantified by measuring the fluorescence signal.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Visualizing Workflows and Pathways

To further aid in the conceptualization of a drug discovery program for this compound derivatives, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be targeted.

Caption: A conceptual workflow for the discovery of lead compounds from a this compound derivative library.

Caption: A generalized kinase signaling pathway, illustrating a potential mechanism of action for an inhibitory this compound derivative.

The Versatile Building Block: A Technical Guide to 1-Acetyl-3-hydroxyazetidine in Nitrogen-Containing Heterocycle Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] Among functionalized azetidines, 1-acetyl-3-hydroxyazetidine serves as a versatile and valuable building block for the synthesis of more complex nitrogen-containing heterocycles. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a synthetically stable N-acetyl protecting group, allows for sequential, regioselective modifications. This guide details the chemical properties, key synthetic transformations, and detailed experimental protocols for utilizing this compound in the construction of novel heterocyclic systems, with a focus on the synthesis of azetidinyl-1,2,3-triazoles via click chemistry.

Properties of this compound

This compound is a stable, commercially available solid that serves as an excellent starting point for derivatization. Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 118972-96-6 | [3] |

| Molecular Formula | C₅H₉NO₂ | [4] |

| Molecular Weight | 115.13 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Boiling Point (Predicted) | 275.9 ± 33.0 °C | [4] |

| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [4] |

| Storage | Room temperature, sealed in a dry environment | [4] |

Core Synthetic Strategy: From Alcohol to Triazole

A robust and highly efficient strategy for elaborating this compound into a more complex heterocyclic system involves a two-step sequence: a Mitsunobu reaction to install an azide, followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This pathway leverages the reactivity of the C3-hydroxyl group and the exceptional reliability of "click chemistry."

The overall transformation converts the readily available alcohol into a stable, 1,4-disubstituted 1,2,3-triazole, a common and valuable motif in medicinal chemistry.[5][6]

Experimental Protocols & Data

This section provides detailed methodologies for the key transformations, including the synthesis of the starting material.

Synthesis of the Building Block: this compound

The starting material can be synthesized from azetidin-3-ol via N-acetylation.

Reaction Scheme:

Experimental Protocol:

-

Dissolve azetidin-3-ol (1.0 eq) and triethylamine (3.0 eq) in tetrahydrofuran (THF).

-

Cool the solution to -78°C under an inert atmosphere.

-

Slowly add acetyl chloride (1.0 eq) dropwise, maintaining the temperature at -78°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (20-30°C) and stir for 3 hours.[3]

-

Filter the mixture to remove the insoluble triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a methanol/ethyl acetate gradient) to yield this compound as a yellow oil.[3]

| Parameter | Value | Reference(s) |

| Substrates | Azetidin-3-ol, Acetyl Chloride | [3] |

| Reagents | Triethylamine, THF | [3] |

| Yield | 14% (unoptimized) | [3] |

| Purification | Silica Gel Chromatography | [3] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.60 (t, J = 4.8 Hz, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.21 (s, 3H) | [3] |

Step 1: Synthesis of 1-Acetyl-3-azidoazetidine via Mitsunobu Reaction

The Mitsunobu reaction converts the hydroxyl group into an azide with a clean inversion of stereochemistry, using diphenylphosphoryl azide (DPPA) as the azide source.[3][7]

Reaction Scheme:

Detailed Experimental Protocol:

-

Dissolve this compound (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the solution.

-

Add diphenylphosphoryl azide (DPPA, 1.2 eq) dropwise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate 1-acetyl-3-azidoazetidine.

(Note: This is a generalized protocol based on standard Mitsunobu conditions. Yields are typically moderate to high, ranging from 50-90%, but are substrate-dependent.)

| Parameter | Value | Reference(s) |

| Reagents | PPh₃, DIAD (or DEAD), DPPA, THF | [2][3] |

| Key Feature | Inversion of stereochemistry | [3] |

| Typical Yield | 50-90% (Substrate dependent) | [2] |

| Purification | Silica Gel Chromatography | [3] |

Step 2: Synthesis of Azetidinyl-Triazoles via CuAAC Reaction

The azide-functionalized azetidine is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction joins the azide to a terminal alkyne, regioselectively forming the 1,4-disubstituted 1,2,3-triazole.[8][9]

Reaction Scheme:

Detailed Experimental Protocol:

-

In a flask, dissolve 1-acetyl-3-azidoazetidine (1.0 eq) and a terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.3 eq) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) in water.

-

To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often accompanied by a color change.

-

Upon completion (monitored by TLC), dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to obtain the final 1,2,3-triazole derivative.

| Parameter | Value | Reference(s) |

| Catalyst System | CuSO₄·5H₂O, Sodium Ascorbate | [10][11] |

| Solvent | t-BuOH / H₂O (1:1) | [10] |

| Regioselectivity | 1,4-disubstituted triazole | [9] |

| Typical Yield | >90% | [11] |

| Purification | Chromatography or Recrystallization | [10] |

Conclusion

This compound is a highly effective building block for accessing novel nitrogen-containing heterocycles. The synthetic pathway involving a Mitsunobu azidation followed by a copper-catalyzed cycloaddition provides a reliable and high-yielding route to 1,2,3-triazole-substituted azetidines. This strategy offers chemical diversity through the wide variety of commercially available terminal alkynes that can be employed. The detailed protocols and structured data presented in this guide provide a practical framework for researchers in drug discovery and organic synthesis to leverage this versatile scaffold in the development of new chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. Mitsunobu Reaction [organic-chemistry.org]

- 8. Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click Chemistry [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Versatile Role of 1-Acetyl-3-hydroxyazetidine in Medicinal Chemistry

Introduction

1-Acetyl-3-hydroxyazetidine is a valuable and versatile building block in medicinal chemistry, offering a rigid four-membered ring scaffold that can be strategically functionalized to generate diverse libraries of compounds for drug discovery. The presence of a hydroxyl group at the 3-position and an acetyl-protected nitrogen allows for sequential and controlled modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. These derivatives have shown potential in targeting a range of biological entities, including kinases and G-protein coupled receptors (GPCRs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds.

Key Applications in Medicinal Chemistry

This compound serves as a key intermediate in the synthesis of complex molecules, particularly in the development of enzyme inhibitors and modulators of the central nervous system.[1] The azetidine ring imparts desirable properties to drug candidates, such as improved metabolic stability and solubility.[2]

Synthesis of 3-Aminoazetidine Derivatives

One of the most common applications of this compound is its conversion to 3-aminoazetidine derivatives. The amino group serves as a crucial handle for introducing a wide variety of substituents to explore structure-activity relationships (SAR). This transformation is typically achieved through a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an azide source and subsequent reduction, or via a Mitsunobu reaction followed by reduction.

Synthesis of 3-Oxyazetidine Derivatives

The hydroxyl group can be directly functionalized to create ether or ester linkages. The Mitsunobu reaction is a powerful tool for this purpose, allowing for the introduction of various phenolic or acidic moieties with inversion of stereochemistry.[2][3][4] This approach is valuable for accessing a diverse chemical space and fine-tuning the pharmacological properties of the resulting compounds.

N-Deacetylation and Functionalization

The acetyl group on the azetidine nitrogen can be removed under specific conditions to allow for further functionalization of the secondary amine. This opens up another avenue for diversification, enabling the introduction of various substituents, such as alkyl, aryl, or acyl groups, which can significantly impact the biological activity of the final compound.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Azido-1-acetylazetidine via Mitsunobu Reaction

This protocol describes the conversion of the hydroxyl group of this compound to an azide group, a versatile intermediate for further reactions such as "click chemistry".[5][6]

Reaction Scheme:

Materials:

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Diphenylphosphoryl azide (DPPA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes mixture for chromatography

Procedure:

-

To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diisopropyl azodicarboxylate (1.5 eq) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add diphenylphosphoryl azide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-azido-1-acetylazetidine.

Expected Yield: 60-75%

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"

This protocol details the use of the azide intermediate from Protocol 1 to form a triazole ring, a common scaffold in medicinal chemistry.[7][8]

Reaction Scheme:

1-Acetyl-3-substituted-azetidine --(Aqueous HCl)--> 3-Substituted-azetidine hydrochloride

Caption: Synthetic pathways from this compound.

Diagram 2: Experimental Workflow for the Synthesis of a Triazole Derivative

Caption: Workflow for triazole derivative synthesis.

Diagram 3: Signaling Pathway Inhibition by Azetidine-based Kinase Inhibitors

Caption: Inhibition of kinase signaling pathways.

References

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Click chemistry - Wikipedia [en.wikipedia.org]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

Application Notes and Protocols for the Synthesis of Bioactive Azetidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of potent Vesicular Monoamine Transporter 2 (VMAT2) inhibitors, starting from the readily available building block, 1-acetyl-3-hydroxyazetidine. VMAT2 is a critical transporter protein in the central nervous system responsible for loading monoamine neurotransmitters into synaptic vesicles. Its inhibition has been identified as a promising therapeutic strategy for a range of neurological and psychiatric disorders, including addiction.

The following protocols are based on established synthetic methodologies and provide a clear pathway for the preparation of cis- and trans-azetidine analogs that have demonstrated high binding affinity for VMAT2.

I. Overview of Synthetic Strategy

The synthesis commences with the deprotection of the commercially available this compound, followed by the introduction of a more suitable protecting group for the subsequent synthetic steps. The core of the synthesis involves the construction of the key disubstituted azetidine scaffold, followed by final deprotection to yield the target bioactive compounds.

Caption: General synthetic workflow from this compound to VMAT2 inhibitors.

II. Experimental Protocols

A. Synthesis of 3-Hydroxyazetidine Hydrochloride (Deacetylation)

This protocol describes the removal of the acetyl protecting group from this compound.

-

Materials:

-

This compound

-

Hydrochloric acid (concentrated)

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in methanol, add concentrated hydrochloric acid (1.2 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Triturate the resulting residue with diethyl ether to precipitate the product.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 3-hydroxyazetidine hydrochloride as a white solid.

-

B. Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate (N-Cbz Protection)

This protocol details the protection of the azetidine nitrogen with a carboxybenzyl (Cbz) group.

-

Materials:

-

3-Hydroxyazetidine hydrochloride

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

-

Procedure:

-

To a solution of 3-hydroxyazetidine hydrochloride (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.5 eq).

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC.

-

After completion, extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography to obtain benzyl 3-hydroxyazetidine-1-carboxylate.

-

C. Synthesis of Novel Azetidine Analogs as VMAT2 Inhibitors

The following procedures are adapted from the synthesis of potent VMAT2 inhibitors and are presented here as a continuation from the N-Cbz protected 3-hydroxyazetidine. The synthesis of a representative cis- and trans-isomer pair is described.

-

Step 1: Oxidation of Benzyl 3-hydroxyazetidine-1-carboxylate to Benzyl 3-oxoazetidine-1-carboxylate

-

This step involves the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or by Swern oxidation.

-

-

Step 2: Wittig Reaction to form Cbz-protected vinyl azetidines

-

The ketone is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the desired side chains. The geometry of the resulting double bond will determine the final cis/trans stereochemistry.

-

-

Step 3: Reduction of the double bond

-

The vinyl group is reduced, for instance, by catalytic hydrogenation, to yield the saturated Cbz-protected diphenethyl azetidines.

-

-

Step 4: Final Deprotection

-

The Cbz protecting group is removed by hydrogenolysis to give the final bioactive azetidine analogs, which are then typically converted to their hydrochloride salts to improve solubility and handling.

-

III. Quantitative Data

The following table summarizes the biological activity of a series of synthesized azetidine analogs as inhibitors of [³H]dopamine (DA) uptake into synaptic vesicles, a measure of their potency at VMAT2.[1][2]

| Compound | R | Stereochemistry | VMAT2 [³H]DA Uptake, Kᵢ (nM) ± SEM |

| 15a | H | trans | 48 ± 2.8 |

| 15b | 4-OCH₃ | trans | 66 ± 6.1 |

| 15c | 3,4-methylenedioxy | trans | 31 ± 7.7 |

| 22a | H | cis | 62 ± 3.9 |

| 22b | 4-OCH₃ | cis | 24 ± 1.5 |

| 22c | 3,4-methylenedioxy | cis | 55 ± 3.0 |

| Lobelane | - | - | 45 ± 2.0 |

| Norlobelane | - | - | 43 ± 8.0 |

IV. Mechanism of Action

VMAT2 inhibitors act by blocking the transport of monoamine neurotransmitters, such as dopamine, from the cytoplasm into synaptic vesicles. This leads to a depletion of vesicular dopamine stores and a subsequent reduction in dopamine release into the synapse upon neuronal firing. This mechanism is thought to underlie the therapeutic effects of VMAT2 inhibitors in conditions characterized by excessive dopaminergic signaling.

Caption: Mechanism of VMAT2 inhibition by azetidine derivatives.

These protocols and data provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics targeting the vesicular monoamine transporter 2. The use of this compound as a starting material offers a practical and efficient entry into this important class of bioactive molecules.

References

Application Notes: 1-Acetyl-3-hydroxyazetidine as a Versatile Precursor in Drug Discovery

Introduction

1-Acetyl-3-hydroxyazetidine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant popularity in the design of novel therapeutics due to its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity.[1] As a bifunctional molecule, this compound offers two key points for chemical modification: the acetylated nitrogen, which influences the ring's electronic properties, and the hydroxyl group at the 3-position, which serves as a versatile handle for introducing a wide range of substituents. This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.

Applications in Drug Discovery

The rigid, strained structure of the azetidine ring can serve as a bioisosteric replacement for other groups or act as a conformational constraint, locking a molecule into a bioactive conformation. This compound is utilized as a precursor for synthesizing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[2] Derivatives of 3-hydroxyazetidine are key intermediates in the synthesis of a variety of therapeutics, including novel antibiotics and drugs targeting the central nervous system.[3][4] The strategic incorporation of this scaffold can lead to compounds with enhanced efficacy and specificity for their biological targets.[4]

The general workflow for utilizing this compound in a drug discovery program involves its synthesis, followed by diversification through reactions at the hydroxyl group, leading to the creation of a chemical library for biological screening and subsequent lead optimization.

Physicochemical and Quantitative Data

The properties of this compound and yields for related synthetic steps are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 118972-96-6 | [5] |

| Molecular Formula | C₅H₉NO₂ | [5] |

| Molecular Weight | 115.13 g/mol | [2][5] |

| Appearance | Off-white to light yellow solid | [5] |

| Boiling Point | 275.9 ± 33.0 °C (Predicted) | [5] |

| Density | 1.275 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage | Room temperature, sealed in dry conditions | [5] |

Table 2: Reported Yields for Key Synthetic Transformations

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Hydrogenation (Debenzylation) | 1-(diphenylmethyl)-3-hydroxyazetidine HCl | 3-hydroxyazetidine HCl | 94% | [6] |

| N-Boc Protection | 3-hydroxyazetidine | 1-tert-butoxycarbonyl-3-hydroxyazetidine | 97% | [7] |

| Cyclization | Benzylamine and Epichlorohydrin | 1-benzyl-3-hydroxyazetidine | >86% | [3] |

| Final Product Synthesis | 1-benzyl-3-hydroxyazetidine | 3-hydroxy-azetidine hydrochloride | >90% | [3] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and derivatization of azetidine scaffolds, which are central to the use of this compound in research.

Protocol 1: Synthesis of N-Acetyl-3-acetoxyazetidine via Acetylation

This protocol details the acetylation of both the nitrogen and the hydroxyl group of a 3-hydroxyazetidine precursor, a key step towards forming the acetylated scaffold. This method utilizes acetic anhydride as both the solvent and acetylating agent with a zinc chloride catalyst.[8]

Materials:

-

1-(tert-butyl)-3-hydroxyazetidine (Formula 3 in source) (0.17 mol)

-

Acetic anhydride (108.0 mL)

-

Zinc chloride (10.0 g, 0.075 mol)

-

Ethyl acetate

-

Water

-

500 mL three-necked reaction flask

-

Nitrogen source

-

Reduced pressure evaporator

Procedure:

-

Under a nitrogen atmosphere, add 108.0 mL of acetic anhydride to a 500.0 mL three-necked reaction flask.

-

Add 1-(tert-butyl)-3-hydroxyazetidine (21.7 g, 0.17 mol) to the flask in batches.

-

Add zinc chloride (10.0 g, 0.075 mol) to the reaction mixture.

-

Heat the reaction mixture to 125-130 °C and maintain for 3-10 hours.

-

After the reaction is complete, remove the excess acetic anhydride under reduced pressure. This yields crude N-acetyl-3-acetoxyazetidine, which can be used directly in subsequent deacetylation steps to selectively reveal the hydroxyl group if needed.[8]

-

For purification, add water to the crude product and extract with ethyl acetate.[8]

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound [myskinrecipes.com]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 118972-96-6 [amp.chemicalbook.com]

- 6. 3-Hydroxyazetidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 8. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

Application Notes: N-acetylation of 3-hydroxyazetidine

The N-acetylation of 3-hydroxyazetidine is a crucial chemical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. The resulting compound, N-acetyl-3-hydroxyazetidine, serves as a versatile building block. The selection of an appropriate protocol depends on the desired outcome, specifically whether concurrent O-acetylation of the hydroxyl group is acceptable or must be avoided.

Several methods have been developed for this purpose, employing common acetylating agents such as acetic anhydride and acetyl chloride.[1][2] The reaction conditions can be tuned to achieve chemoselectivity for the more nucleophilic secondary amine over the hydroxyl group. Mild, catalyst-free approaches offer an eco-friendly and efficient route to the desired N-acetylated product, often with high yields and short reaction times.[3] Alternatively, classic methods using acetyl chloride in the presence of a base like pyridine or triethylamine in an organic solvent provide a reliable and scalable option.[4] In contrast, more forceful conditions, such as high temperatures in the presence of a Lewis acid catalyst, can lead to the di-acetylation of both the nitrogen and the oxygen atoms.[5]

This document provides a summary of various protocols, detailed experimental procedures for key methods, and visual workflows to guide researchers in selecting and performing the N-acetylation of 3-hydroxyazetidine.

Summary of N-acetylation Protocols

The following table summarizes various protocols for the acetylation of 3-hydroxyazetidine or similar substrates, highlighting the differences in reagents, conditions, and outcomes.

| Protocol ID | Acetylating Agent (Equivalents) | Base / Catalyst | Solvent | Temperature | Time | Selectivity / Outcome | Reference |

| 1 | Acetic Anhydride (1.2) | None | None (Neat) | Room Temp. | 5-15 min | Chemoselective N-acetylation | [3] |

| 2 | Acetyl Chloride (1.05) | Pyridine (1.1) / DMAP (cat.) | Dichloromethane (DCM) | 0 °C to Room Temp. | Varies (TLC monitored) | N-acetylation | [4] |

| 3 | Acetyl Chloride (1.1) | Sodium Acetate / Triethylamine | Brine / Acetone | Room Temp. | 1 hour | Chemoselective N-acetylation | [6] |

| 4 | Acetic Anhydride (as solvent) | Zinc Chloride (ZnCl₂) | Acetic Anhydride | 120-140 °C | 3-10 hours | N- and O-acetylation | [5] |

Detailed Experimental Protocols

Protocol A: Chemoselective N-acetylation with Acetic Anhydride (Solvent-Free)

This protocol is based on an environmentally friendly method that avoids the use of catalysts and solvents, offering high chemoselectivity for the amino group.[3]

Materials:

-

3-hydroxyazetidine

-

Acetic anhydride

-

Diethyl ether

-

50 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

TLC plates for reaction monitoring

Procedure:

-

To a 50 mL round-bottomed flask, add 3-hydroxyazetidine (1.0 mmol).

-

Add acetic anhydride (1.2 mmol, 1.2 eq.) to the flask.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-15 minutes).

-

Upon completion, add diethyl ether (5 mL) to the reaction mixture to precipitate the product.

-

Allow the mixture to stand at room temperature for 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol B: N-acetylation with Acetyl Chloride and Pyridine in Dichloromethane

This is a standard and robust laboratory procedure for the acetylation of secondary amines.[4]

Materials:

-

3-hydroxyazetidine (or its hydrochloride salt)

-

Acetyl chloride

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Reaction flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Dissolve 3-hydroxyazetidine (1.0 eq.) in anhydrous DCM in a reaction flask under a nitrogen atmosphere.

-

Add pyridine (1.1 eq.) to the solution. Note: If starting with 3-hydroxyazetidine hydrochloride, use 2.2 eq. of base to neutralize the salt and scavenge the HCl produced.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add a solution of acetyl chloride (1.05 eq.) in anhydrous DCM dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine. If the reaction is slow, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Visualizations

General Reaction Scheme

Caption: General chemical scheme for the acetylation of 3-hydroxyazetidine.

Experimental Workflow for Protocol B

Caption: Step-by-step workflow for a standard lab-scale N-acetylation reaction.

References

- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. : Oriental Journal of Chemistry [orientjchem.org]

- 4. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

Application Notes and Protocols for Coupling Reactions Involving 1-Acetyl-3-hydroxyazetidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for coupling reactions involving 1-acetyl-3-hydroxyazetidine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the azetidine motif in bioactive molecules. The protocols outlined below focus on the functionalization of the 3-hydroxy group, a common strategy for introducing molecular diversity.

Overview of Coupling Reactions

This compound possesses a secondary alcohol that can readily participate in various coupling reactions to form ethers, esters, and other derivatives. The most prominent and effective method for such transformations is the Mitsunobu reaction , which allows for the coupling of the azetidine alcohol with a wide range of acidic nucleophiles under mild conditions. Additionally, related etherification and esterification protocols can be employed.

These coupling reactions are critical for structure-activity relationship (SAR) studies, enabling the synthesis of libraries of compounds with diverse substituents at the 3-position of the azetidine ring.

Mitsunobu Reaction for C-O Bond Formation